

# A Comparative Analysis of VH032-Based PROTAC Degradation Profiles

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Compound of Interest		
Compound Name:	(R,S,S)-VH032-Me-glycine	
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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the degradation profiles of various Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032 E3 ligase ligand. This document provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate unwanted proteins by hijacking the cell's natural protein disposal system.[1] This guide focuses on a specific class of PROTACs that employ VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By linking a VH032 moiety to a ligand targeting a protein of interest (POI), these heterobifunctional molecules facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

The efficacy of a PROTAC is primarily defined by its degradation profile, characterized by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).[1] This guide provides a comparative summary of these key parameters for various VH032-based PROTACs targeting a range of proteins implicated in disease, offering a valuable resource for researchers in the field of targeted protein degradation.

## Comparative Degradation Profiles of VH032-Based PROTACs



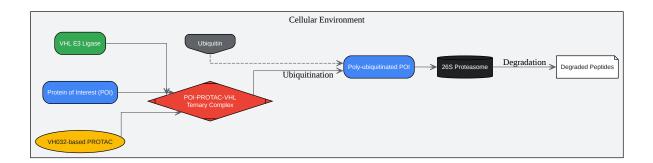
The following table summarizes the degradation profiles of several VH032-based PROTACs from published studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell line, treatment time, and specific assay protocols can influence the observed DC50 and Dmax values.

Target Protein	PROTAC	Cell Line	DC50 (nM)	Dmax (%)
BET Proteins				
BRD4	MZ1	HEK293	~25-920	>90
BRD2, BRD3, BRD4	SIM1	HEK293	0.7 - 9.5	>90
PI3K/mTOR				
ρ110α (ΡΙ3Κ)	GP262	MDA-MB-231	227.4	71.3
p110y (PI3K)	GP262	MDA-MB-231	42.23	88.6
mTOR	GP262	MDA-MB-231	45.4	74.9
Akt				
Pan-Akt	MS21	HEK-293	Not specified	Not specified

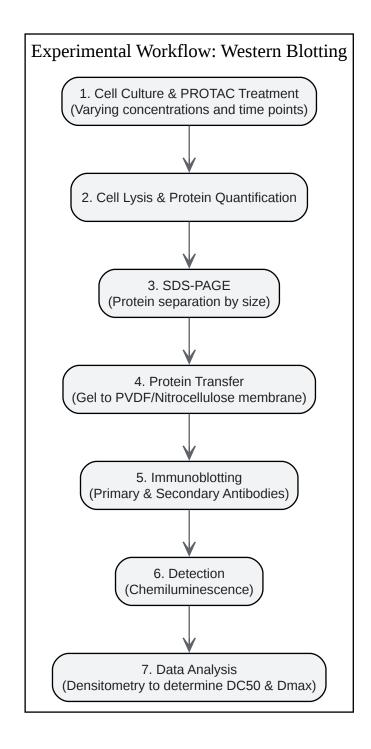
## **Signaling Pathways and Experimental Workflows**

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.









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### References

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- 3. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues PMC [pmc.ncbi.nlm.nih.gov]
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